molecular formula C7H3ClF3I B115185 3-Chloro-4-iodobenzotrifluoride CAS No. 141738-80-9

3-Chloro-4-iodobenzotrifluoride

Cat. No. B115185
M. Wt: 306.45 g/mol
InChI Key: ULJRBVGSKAKZKQ-UHFFFAOYSA-N
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Description

3-Chloro-4-iodobenzotrifluoride is a chemical compound with the molecular formula C7H3ClF3I . It is also known by other names such as 2-Chloro-1-iodo-4-(trifluoromethyl)benzene and 3-Chloro-4-iodo-α,α,α-trifluorotoluene . It is typically stabilized with a copper chip .


Molecular Structure Analysis

The molecular weight of 3-Chloro-4-iodobenzotrifluoride is 306.45 . The InChI key for this compound is ULJRBVGSKAKZKQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Iodobenzotrifluoride, a similar compound, has been reported to undergo aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . The mechanism of the copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with differently para-substituted phenylacetylenes has also been investigated .


Physical And Chemical Properties Analysis

3-Chloro-4-iodobenzotrifluoride is a liquid at 20°C . It has a density of 1.9802 g/mL at 25°C and a refractive index (n20/D) of 1.534 . The boiling point is 60°C at 0.2 mmHg .

Scientific Research Applications

1. Liquid-Crystalline Properties in Chemistry

Research has explored the synthesis and properties of diazabutadiene complexes of Rhenium(I), where ligands like N,N '-bis(4-((4-alkoxybenzoyl)oxy)phenyl)-1,4-diaza-1,3-butadiene were complexed with various [ReX(CO)(3)] fragments, including those with iodine. These complexes exhibited liquid-crystalline behavior, demonstrating nematic and smectic C phases, particularly when coordinated with iodine counteranions (Morrone, Guillon, & Bruce, 1996).

2. Luminescent and Structural Properties

In a study on lanthanide complexes, the impact of halogens, including iodine, on luminescent and structural properties was examined. This research is significant in understanding how different halogen elements, like iodine, influence the physical chemistry of such complexes (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).

3. Halogen Bonding in Molecular Structures

A study on 4-halotriaroylbenzenes including iodine derivatives revealed that halogen bonding plays a significant role as a structural determinant. The research highlights the importance of iodine interactions in the structural formation of these compounds (Pigge, Vangala, & Swenson, 2006).

4. Synthesis and Reactivity Studies in Organic Chemistry

Research on tandem synthesis of structurally novel 3-chloro-4-iodoisoxazoles demonstrates the reactivity and synthetic utility of iodine compounds in creating new molecular structures. This is a significant contribution to synthetic organic chemistry (Chen, Zhang, Wang, Zhao, Wang, & Hu, 2015).

Safety And Hazards

3-Chloro-4-iodobenzotrifluoride is classified as a warning hazard . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing with plenty of water if it comes into contact with skin or eyes .

properties

IUPAC Name

2-chloro-1-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJRBVGSKAKZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371477
Record name 3-Chloro-4-iodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-iodobenzotrifluoride

CAS RN

141738-80-9
Record name 3-Chloro-4-iodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-iodobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Thapa, P Basnet, R Giri - Journal of the American Chemical …, 2017 - ACS Publications
… Reaction of (1-(allyloxy)-2-bromoethyl)benzene-derived alkylzinc reagent with 3-chloro-4-iodobenzotrifluoride, 5-chloro-2-iodopyrimidine, and 2-iodoisonicotinonitrile furnished the …
Number of citations: 86 pubs.acs.org
W Zhao - 2021 - search.proquest.com
GPCR regulates numerous diverse physiological processes relevant to diabetes, obesity, Alzheimer's diseases, and several central nervous system disorders and targets proteins in …
Number of citations: 2 search.proquest.com
S Thapa - 2018 - search.proquest.com
Cross-coupling reactions are exceptionally powerful tools to construct carbon-carbon (CC) bonds. These reactions are widely used to synthesize natural products, polymers, …
Number of citations: 2 search.proquest.com

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